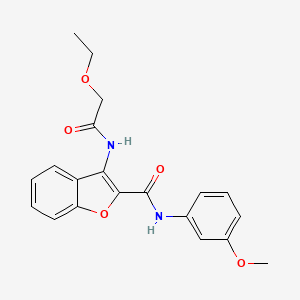

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-ethoxyacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-26-12-17(23)22-18-15-9-4-5-10-16(15)27-19(18)20(24)21-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMMHBFUCUWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can be accomplished via a multi-step reaction process. Starting from commercially available benzofuran-2-carboxylic acid, the compound can be synthesized through an amidation reaction, utilizing 2-ethoxyacetamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction is typically carried out in an inert atmosphere, under controlled temperature conditions to maximize yield and purity.

Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control of temperature and pressure. Continuous-flow reactors can enhance the efficiency of the synthesis, ensuring consistent product quality. Crystallization and purification processes are employed to achieve the desired compound purity, crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or permanganates.

Reduction: Reduction reactions, using agents like lithium aluminium hydride, can modify the amido group.

Substitution: The ethoxy group allows for various nucleophilic substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, permanganate solutions.

Reduction: Lithium aluminium hydride.

Substitution: Alkyl halides, under base-catalyzed conditions.

Major Products:

Oxidation: Oxidized derivatives with potentially altered biological activities.

Reduction: Reduced amides, leading to different pharmacophores.

Substitution: Novel derivatives with diverse substituents enhancing its chemical and biological profiles.

Scientific Research Applications

The compound is notable in various research fields:

Chemistry: Utilized in synthesis pathways for more complex organic molecules.

Biology: Studied for its interactions with biomolecules due to its aromatic structure.

Industry: Used as an intermediate in the production of more complex chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The aromatic benzofuran core can engage in π-π interactions, while the ethoxyacetamido group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide and its analogs:

Key Observations:

Substituent Effects on Lipophilicity:

- The target compound’s 2-ethoxyacetamido group provides moderate lipophilicity, while analogs with alkyl chains (e.g., 2-ethylbutanamido in ) or aromatic extensions (e.g., biphenyl in ) exhibit higher hydrophobicity, which may impact membrane permeability.

- The trifluoromethoxy group in significantly increases electronegativity and metabolic resistance compared to the target’s methoxyphenyl .

In contrast, the 3-fluorophenyl group in withdraws electrons, which could alter binding affinity in receptor-targeted applications .

Steric Considerations:

- The biphenyl acetamido group in introduces substantial steric bulk, which may hinder access to deep binding pockets compared to the smaller ethoxyacetamido group in the target .

Molecular Weight and Drug-Likeness: The target compound (MW ~393) and the analog from (MW 394) fall within typical ranges for small-molecule drugs.

Synthetic and Application Context:

- Benzofuran carboxamides are frequently synthesized via amide coupling reactions, as demonstrated in the preparation of G-quadruplex-targeting agents . Modifications to the aryl or amide substituents (e.g., bromofuran in ) are often explored to optimize target engagement or physicochemical properties .

Biological Activity

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds, which have been studied for various biological activities, including neuroprotective, antioxidant, and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with substituents that are crucial for its biological activity.

Neuroprotective Effects

Research has demonstrated that derivatives of benzofuran, including compounds similar to this compound, exhibit neuroprotective effects. A study synthesized various benzofuran derivatives and evaluated their neuroprotective properties against NMDA-induced excitotoxicity in rat cortical neurons. Notably, some compounds showed significant protection at concentrations as low as 30 µM, comparable to established neuroprotectants like memantine .

Antioxidant Properties

Antioxidant assays revealed that certain derivatives can scavenge free radicals and inhibit lipid peroxidation in neuronal cells. The presence of specific functional groups (e.g., -OH and -CH3 substitutions) was linked to enhanced antioxidant activity. For instance, one derivative demonstrated effective scavenging of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals .

Interaction with NMDA Receptors

The neuroprotective effects are primarily attributed to the modulation of NMDA receptors. Compounds structurally similar to this compound have been shown to inhibit excessive calcium influx through NMDA receptors, thereby reducing excitotoxic neuronal damage .

Antioxidative Mechanisms

The antioxidant activity is believed to stem from the ability of these compounds to donate electrons or hydrogen atoms, neutralizing reactive oxygen species (ROS). This mechanism is critical in preventing oxidative stress-related neuronal damage .

Study on Neuroprotection

In a comparative study involving multiple benzofuran derivatives, it was found that compounds with methoxy and hydroxyl substitutions exhibited superior neuroprotective activities. The study highlighted the importance of structural variations in enhancing efficacy against excitotoxicity .

| Compound | Neuroprotective Activity (µM) | Antioxidant Activity |

|---|---|---|

| 1f | Comparable to memantine (30) | Moderate scavenging |

| 1j | Significant at 100 & 300 | High scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.